N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound derived from the scaffold of 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930). [] OSI-930 is a known potent inhibitor of c-kit and vascular endothelial growth factor receptor 2 (VEGFR2). [] N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated as a potential multi-drug resistance reversal agent due to its inhibitory activity against VEGFR and P-glycoprotein efflux pumps. []
The synthesis of N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide was achieved through modifications of the OSI-930 scaffold at both the quinoline and amide domains. [] The specific synthetic details and parameters for this compound were not provided in the available literature.
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits dual inhibition of VEGFR and P-glycoprotein efflux pumps. [] While the exact mechanism of action against VEGFR was not detailed, its anti-angiogenic activity was demonstrated by the inhibition of VEGF-induced human umbilical vein endothelial cell (HUVEC) migration. [] Its inhibitory activity against P-glycoprotein efflux pumps (MDR1, ABCB1) was demonstrated by its ability to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This was evidenced by an improved IC50 of doxorubicin, increased activity of caspase-3, and a significant reduction in colony formation ability of LS180 cells treated with doxorubicin in combination with the compound. []
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential as a multi-drug resistance reversal agent. [] Its dual inhibitory activity against VEGFR and P-glycoprotein efflux pumps makes it a promising candidate for overcoming cancer chemoresistance. [] In combination with doxorubicin, it significantly enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This highlights its potential application in combination therapy to improve the efficacy of existing anticancer drugs.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3